molecular formula C13H18O7S B14735720 Benzyl 2-o-(methylsulfonyl)pentopyranoside CAS No. 7143-64-8

Benzyl 2-o-(methylsulfonyl)pentopyranoside

Cat. No.: B14735720
CAS No.: 7143-64-8
M. Wt: 318.34 g/mol
InChI Key: BSDBWPMHEYDILF-UHFFFAOYSA-N
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Description

Benzyl 2-O-(methylsulfonyl)pentopyranoside is a carbohydrate derivative featuring a pentopyranose ring system substituted at the 2-position with a methylsulfonyl (mesyl) group and a benzyl group at the anomeric oxygen. The mesyl group acts as a versatile leaving group, enabling nucleophilic substitution reactions critical in glycosylation and oligosaccharide synthesis. The benzyl aglycone serves as a protective group, removable via hydrogenolysis, ensuring stability during synthetic steps . This compound is pivotal in synthesizing complex glycans due to its balance of reactivity and stability.

Properties

CAS No.

7143-64-8

Molecular Formula

C13H18O7S

Molecular Weight

318.34 g/mol

IUPAC Name

(4,5-dihydroxy-2-phenylmethoxyoxan-3-yl) methanesulfonate

InChI

InChI=1S/C13H18O7S/c1-21(16,17)20-12-11(15)10(14)8-19-13(12)18-7-9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3

InChI Key

BSDBWPMHEYDILF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1C(C(COC1OCC2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-o-(methylsulfonyl)pentopyranoside typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group facilitates nucleophilic displacement reactions under controlled conditions. Key examples include:

Reaction with Azide Nucleophiles

  • Reagents/Conditions : Sodium azide in anhydrous N,N-dimethylformamide (DMF) at elevated temperatures (60–80°C) .

  • Product : Benzyl 4-azido-2,4-dideoxy derivatives, which are intermediates for further functionalization (e.g., Staudinger reactions) .

Acetate/Benzoate Substitution

  • Reagents/Conditions : Sodium acetate or benzoate in aqueous 2-methoxyethanol .

  • Product : Benzyl 2-acylamino-4-substituted pentopyranosides, enabling stereochemical inversion at C-3 .

Nucleophile Solvent Key Product Application
Sodium azideDMFAzido derivativesSynthesis of glycosylamines
Sodium acetate2-MethoxyethanolAcetylated derivativesCarbohydrate modification
Sodium benzoate2-MethoxyethanolBenzoylated derivativesProtecting group strategies

Oxidation-Reduction Sequences

The compound participates in oxidation-reduction pathways to access structurally diverse intermediates:

Oxidation to Ulose Derivatives

  • Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

  • Product : Formation of a ketone (ulose) at the C-3 position, enabling subsequent reduction or functionalization .

Reduction of Ulose Intermediates

  • Reagents : Sodium borohydride or lithium aluminum hydride .

  • Product : Stereoselective reduction yields alcohols with inverted configurations, critical for accessing rare sugar analogs .

Protection/Deprotection Strategies

Temporary protecting groups are employed to achieve regioselective modifications:

Isopropylidene Protection

  • Reagents : Acetone and acid catalysts (e.g., H₂SO₄) .

  • Application : Shields hydroxyl groups during methylation or sulfonation steps .

tert-Butyldiphenylsilyl (TBDPS) Protection

  • Reagents : tert-Butylchlorodiphenylsilane in pyridine .

  • Application : Selectively protects primary hydroxyl groups, enabling secondary functionalization .

Comparative Reaction Outcomes

The stereochemical outcome of reactions depends on the starting material’s configuration:

Starting Configuration Reaction Type Product Configuration
α-d-arabinoAzide substitutionα-d-lyxo
β-l-xyloBenzoate substitutionβ-l-ribo

Key Mechanistic Insights

  • Steric Effects : Bulky substituents (e.g., benzyl groups) hinder nucleophilic attack at adjacent positions, directing reactivity to less hindered sites .

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azide ions, accelerating substitution rates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl 2-o-(methylsulfonyl)pentopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can lead to a decrease in the enzyme’s activity, affecting the overall metabolic pathway .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Reactivity and Leaving Group Efficiency

The methylsulfonyl group in the title compound is less bulky and moderately reactive compared to tosyl (p-toluenesulfonyl) or benzoyl derivatives. For example:

  • Methyl 2-O-Benzoyl-3-O-Tosylpentopyranoside (CAS 362505-21-3) exhibits higher leaving group efficiency due to the electron-withdrawing tosyl group (pKa ~ -6), facilitating SN2 reactions under acidic conditions. In contrast, the mesyl group (pKa ~ -1.5) requires stronger nucleophiles or basic conditions for displacement .
  • Methyl 5-O-Benzoyl-3-O-Tosyl-2-Deoxy-D-Xylofuranoside (CAS 85906-19-0) demonstrates enhanced regioselectivity in furanoside synthesis, attributed to the tosyl group’s steric and electronic effects.
Table 1: Substituent and Reactivity Comparison
Compound Name Aglycone 2-O-Substituent Leaving Group (pKa) Key Reactivity Profile
Benzyl 2-O-(Methylsulfonyl)Pentopyranoside Benzyl Methylsulfonyl -1.5 Moderate reactivity, basic conditions
Methyl 2-O-Benzoyl-3-O-Tosylpentopyranoside Methyl Tosyl -6 High reactivity, acidic conditions
Methyl 5-O-Benzoyl-3-O-Tosyl-2-Deoxy-D-Xylofuranoside Methyl Tosyl/Benzoyl -6 Regioselective furanoside synthesis

Protective Group Strategies

  • Benzyl vs. Methyl Aglycones: The benzyl group in the title compound allows for selective deprotection via hydrogenolysis, compatible with acid-sensitive functionalities. Methyl-protected analogs (e.g., CAS 6254-69-9) require harsher conditions (e.g., BBr3) for deprotection, limiting their utility in multi-step syntheses .
  • Benzoyl vs. Methylsulfonyl : Benzoyl esters (e.g., in CAS 362505-21-3) enhance solubility in polar solvents but complicate stepwise deprotection due to their stability under basic conditions.

Research Findings and Industrial Relevance

  • Kinetic Studies: Mesyl-substituted pentopyranosides exhibit slower reaction rates in SN2 displacements compared to tosyl analogs, necessitating optimized catalysts (e.g., tetrabutylammonium iodide) .
  • Thermal Stability: this compound demonstrates superior thermal stability (decomposition >150°C) compared to tosyl derivatives, which degrade at ~120°C due to sulfonate ester lability .

Biological Activity

Benzyl 2-o-(methylsulfonyl)pentopyranoside is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Synthesis

This compound belongs to the class of glycosides, which are compounds formed from a sugar molecule and another functional group. The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, methylation, and the use of various reagents to achieve the desired structural configuration. For instance, methods involving tert-butylchlorodiphenylsilane have been employed to facilitate the synthesis of related compounds, highlighting the complexity involved in producing such analogues .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Calcium Mobilization

Research has indicated that compounds similar to this compound can act as ligands for inositol trisphosphate receptors (InsP3R), which play a crucial role in calcium signaling within cells. These interactions can lead to the release of intracellular calcium stores, influencing various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation .

2. Antiviral Properties

Some studies have explored the antiviral potential of related compounds. For example, benzyl derivatives have been evaluated for their efficacy against viral replication mechanisms. The structural modifications in these compounds often enhance their ability to inhibit viral enzymes or interfere with viral entry into host cells .

3. Antimicrobial Activity

Benzyl glycosides have shown promise as antimicrobial agents. The presence of the methylsulfonyl group may enhance their interaction with microbial membranes or enzymes, leading to increased bactericidal or fungicidal effects. This area warrants further investigation to establish specific activity profiles against various pathogens.

Case Study: Antiviral Efficacy

A notable study investigated the antiviral efficacy of benzyl glycosides against influenza viruses. The results demonstrated that certain structural modifications significantly enhanced antiviral activity compared to unmodified counterparts. The study concluded that this compound could serve as a lead compound for further development in antiviral therapies .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Calcium MobilizationActs on InsP3R to release intracellular calcium
Antiviral PropertiesInhibits viral replication mechanisms
Antimicrobial ActivityPotentially enhances interaction with microbial targets

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